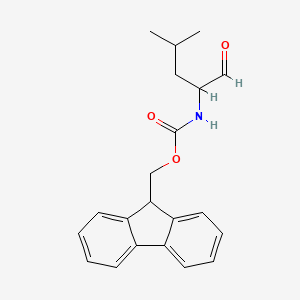
Fmoc-D-Leu-aldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Leu-aldehyde: is a derivative of the amino acid leucine, specifically the D-isomer, which is protected by a fluorenylmethyloxycarbonyl group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Leu-aldehyde typically involves the protection of the amino group of D-leucine with a fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-leucine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The aldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques can also be employed to streamline the production process .
化学反応の分析
Types of Reactions: Fmoc-D-Leu-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Deprotection: Piperidine in dimethylformamide.
Major Products Formed:
Oxidation: Fmoc-D-Leu-carboxylic acid.
Reduction: Fmoc-D-Leu-alcohol.
Deprotection: D-Leu-aldehyde.
科学的研究の応用
Chemistry: Fmoc-D-Leu-aldehyde is widely used in solid-phase peptide synthesis as a building block for creating peptides and proteins.
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and biotechnological products. Its role in peptide synthesis makes it valuable for creating complex molecules used in drug development .
作用機序
The mechanism of action of Fmoc-D-Leu-aldehyde involves its ability to act as a substrate or inhibitor in enzymatic reactions. The fluorenylmethyloxycarbonyl group provides stability and protects the amino group during reactions, while the aldehyde group can participate in various chemical transformations. The compound’s reactivity is influenced by the presence of the fluorenylmethyloxycarbonyl group, which can be removed under basic conditions to reveal the reactive amino group .
類似化合物との比較
Fmoc-L-Leu-aldehyde: The L-isomer of leucine with similar protective and reactive properties.
Fmoc-D-Leu-OH: The carboxylic acid derivative of D-leucine protected by a fluorenylmethyloxycarbonyl group.
Fmoc-D-Leu-alcohol: The reduced form of Fmoc-D-Leu-aldehyde.
Uniqueness: this compound is unique due to its specific configuration (D-isomer) and the presence of both the fluorenylmethyloxycarbonyl protective group and the aldehyde functional group. This combination allows for versatile applications in peptide synthesis and other organic synthesis processes .
特性
分子式 |
C21H23NO3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-(4-methyl-1-oxopentan-2-yl)carbamate |
InChI |
InChI=1S/C21H23NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14-15,20H,11,13H2,1-2H3,(H,22,24) |
InChIキー |
NTFTULBKHJJQAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



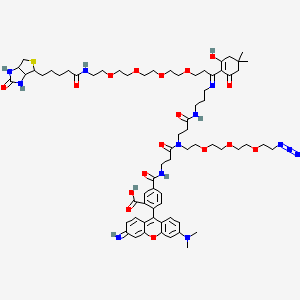

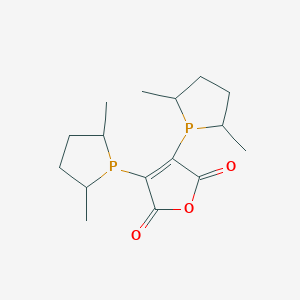
![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)
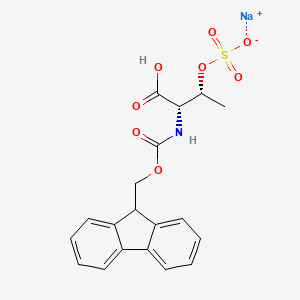
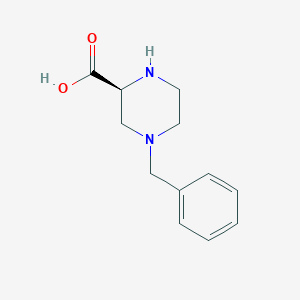
![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)

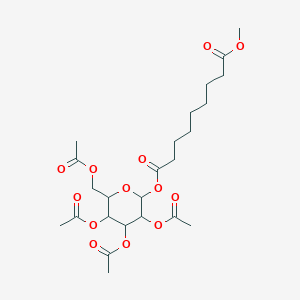
![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)

